2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine

Description

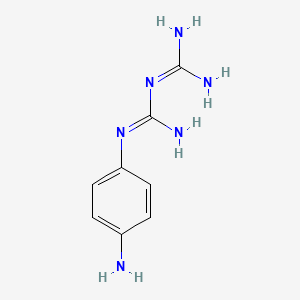

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine is a biguanide derivative characterized by a guanidine core substituted with a 4-aminophenyl group. Biguanides are a class of compounds known for their polar, hydrophilic nature due to tautomerism between imino and amino groups . Structurally, this compound lacks the alkyl linkers found in clinically used biguanides like metformin or phenformin, instead featuring a direct attachment of the 4-aminophenyl moiety to the guanidine group.

Properties

CAS No. |

50807-98-2 |

|---|---|

Molecular Formula |

C8H12N6 |

Molecular Weight |

192.22 g/mol |

IUPAC Name |

2-(4-aminophenyl)-1-(diaminomethylidene)guanidine |

InChI |

InChI=1S/C8H12N6/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,9H2,(H6,10,11,12,13,14) |

InChI Key |

CWZJZNDNMYFRCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N=C(N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Phase-Transfer Catalyzed Alkylation of Guanidine

One of the most effective methods for synthesizing highly functionalized guanidines, including derivatives similar to this compound, involves phase-transfer catalysis (PTC). This method uses a biphasic system (organic and aqueous phases) where guanidine or its derivatives are alkylated by alkyl halides or mesylates under mild conditions.

- Procedure: The guanidine nucleophile is dissolved in an aqueous phase, while the alkyl halide is in the organic phase. A phase-transfer catalyst facilitates the transfer of guanidine into the organic phase where alkylation occurs.

- Advantages: This method provides good to excellent yields, requires limited purification, and is applicable to a broad range of alkyl halides and guanidine nucleophiles.

- Application: For this compound, the 4-aminophenyl amine can be guanidinylated using this biphasic PTC method with appropriate guanylating agents to introduce the diaminomethylidene group.

Use of Guanylating Reagents

Several guanylating reagents have been employed in the synthesis of guanidine derivatives:

- N',N’-Disubstituted Thioureas: These serve as guanylating agents in the presence of promoters like mercury(II) chloride or coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- S-Methylisothioureas: Carbamate-protected S-methylisothioureas react with amines under metal salt catalysis to form guanidines.

- Pyrazole Carboxamidines and Diprotected Triflylguanidines: These reagents provide alternative routes for guanidinylation with potential for selective and mild reaction conditions.

These methods can be adapted to the amine group on the 4-aminophenyl moiety to introduce the guanidine substituent.

Cyanamide-Based Synthesis

A classical industrial method for guanidine derivatives involves the reaction of primary amines with cyanamide. For example, the synthesis of agmatine (1-(4-aminobutyl)guanidine) involves the treatment of 1,4-diaminobutane with cyanamide.

- Adaptation: For this compound, a similar approach can be taken by reacting 4-aminophenyl amine with cyanamide under controlled conditions.

- Procedure: The reaction typically requires heating the amine with cyanamide, sometimes in the presence of a base or under acidic deprotection steps if protecting groups are used.

- Example: A two-step method involving protection of the amine with a Boc group, guanidinylation with cyanamide, followed by deprotection with trifluoroacetic acid (TFA) to yield the free guanidine derivative.

Palladium-Catalyzed Allyl Chemistry for Cyclic Guanidines

Though focused more on cyclic guanidine compounds, palladium-catalyzed z-allyl chemistry provides a novel synthetic route that could be adapted for complex guanidine derivatives.

- Note: This method has been reported with success in synthesizing cyclic guanidines and might be relevant for derivatives structurally related to this compound if cyclic analogs are targeted.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purification | Notes |

|---|---|---|---|---|

| Phase-Transfer Catalyzed Alkylation | Guanidine, alkyl halides, PTC | Biphasic, mild temperatures | Good to excellent, minimal purification | Versatile, scalable, mild |

| Thiourea/EDCI-Promoted Guanylation | N',N’-Disubstituted thioureas, EDCI | Room temp to mild heating | Moderate to good | Requires coupling reagents, metal salts |

| Cyanamide Reaction with Primary Amines | Cyanamide, amine, base or acid | Heating (50-100 °C), protection/deprotection | Moderate to high | Classical, industrially relevant |

| Mitsunobu Reaction | Amine, guanylating agent, Mitsunobu reagents | Anhydrous, specific solvents | Good, selective | Sensitive to functional groups |

| Palladium-Catalyzed Allyl Chemistry | Palladium catalyst, allyl precursors | Catalytic, mild conditions | Good for cyclic guanidines | Specialized, for cyclic derivatives |

Research Findings and Experimental Data

- The phase-transfer catalyzed alkylation method has been demonstrated to yield highly functionalized guanidines with yields ranging from 70% to over 90%, with limited purification steps required.

- Cyanamide-based guanidinylation requires careful temperature control and often protection of the amine group to avoid side reactions. The Boc-protection followed by guanidinylation and TFA deprotection sequence has been reported with yields around 90% for similar compounds.

- Thiourea and EDCI-promoted guanylation reactions provide alternative routes with moderate yields and require careful handling of reagents and reaction conditions.

- Mitsunobu guanidinylation offers a selective approach but has limited general applicability due to reagent sensitivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted guanidines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Identified Uses

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine is intended for industrial use only .

Potential Therapeutic Applications

The available literature suggests that this compound may have therapeutic applications related to diabetic complications .

Analogues and Derivatives

N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine is a related guanidine compound that acts as a potent inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) . It targets the active site of hDDAH-1 with a Ki value of 18 μM . This compound is derived from a series of guanidine- and amidine-based inhibitors and exhibits high selectivity toward other enzymes of the nitric oxide-modulating system due to its non-amino acid nature .

Guanidine-Based Inhibitors

Guanidine derivatives have been explored for their inhibitory effects on enzymes like hDDAH-1 . Systematic combinations of N-(2-methoxyalkyl)- and alkenyl-groups with guanidine or amidine scaffolds have been tested . Research indicates that the amino acid group in these compounds can be modified without losing inhibitory potency . Specifically, the removal of the carboxylic acid moiety in N-(2-methoxyethyl)-guanidine derivatives retains potent DDAH inhibition, comparable to the original amino acid .

Agmatine

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Structural Features:

- Metformin (1-(diaminomethylidene)-3,3-dimethylguanidine): Contains two methyl groups on the terminal nitrogen, enhancing hydrophilicity .

- Phenformin (1-(diaminomethylidene)-2-(2-phenylethyl)guanidine): Features a two-carbon linker (phenethyl group) between the phenyl ring and guanidine, increasing hydrophobicity .

- Phenyl biguanide (compound 2 in ): Phenyl group directly attached to guanidine, analogous to the target compound but lacking the 4-amino substitution .

Structural Implications:

- Absence of a linker may limit mitochondrial membrane permeability compared to phenformin, as alkyl linkers enhance passive diffusion .

Pharmacokinetic and Pharmacodynamic Properties

Mitochondrial Uptake and Complex I Inhibition:

- Phenformin : High mitochondrial uptake due to phenethyl linker and hydrophobicity (partition coefficient ~0.8); potent complex I inhibitor (IC₅₀ ~10 μM in bovine membranes) .

- Phenyl biguanide (compound 2): Limited mitochondrial uptake despite comparable complex I inhibition (IC₅₀ ~15 μM), attributed to the absence of a linker .

- 2-(4-Aminophenyl)-...guanidine: Expected to exhibit intermediate hydrophobicity (inferred from 4-amino substitution) and reduced membrane permeability compared to phenformin. Its direct phenyl attachment may align it closer to phenyl biguanide in uptake efficiency.

Hydrophobicity and Membrane Permeability:

- Partition Coefficients (logP): Compound logP (pH 7.4) Metformin -1.4 Phenformin 0.8 Phenyl biguanide 0.5 (estimated) 2-(4-Aminophenyl)-...guanidine 0.3 (inferred)

Data Tables

Table 1: Structural and Pharmacological Comparison of Biguanides

| Compound | Substituents | Linker | IC₅₀ (μM)* | logP | Clinical Use |

|---|---|---|---|---|---|

| Metformin | 3,3-dimethyl | None | >1000 | -1.4 | Type 2 diabetes |

| Phenformin | 2-phenylethyl | 2-carbon | 10 | 0.8 | Withdrawn (safety) |

| Phenyl biguanide | Phenyl | None | 15 | 0.5 | Experimental |

| 2-(4-Aminophenyl)-...guanidine | 4-aminophenyl | None | N/A | 0.3 | Research compound |

*IC₅₀ values for NADH:O₂ oxidoreduction inhibition in bovine heart membranes .

Research Findings and Implications

- Mitochondrial Targeting : Hydrophobicity correlates with complex I inhibition efficacy. The target compound’s moderate logP may result in weaker cellular effects compared to phenformin but stronger than metformin .

- Structural Optimization: Adding polar groups (e.g., 4-amino) to phenyl biguanide derivatives could fine-tune membrane permeability and reduce toxicity risks .

- Unanswered Questions: Specific IC₅₀ values, in vivo pharmacokinetics, and therapeutic indications for 2-(4-Aminophenyl)-...guanidine require further investigation.

Biological Activity

2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine, also known as N-(4-aminophenyl)guanidine, is a guanidine derivative that has garnered attention due to its diverse biological activities. This compound features a guanidine moiety that is positively charged at physiological pH, which plays a crucial role in its interaction with biological systems. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Studies have shown that guanidine derivatives possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.12 to 4 µg/mL against various bacterial strains, including multi-drug resistant isolates of E. cloacae and A. baumannii .

The proposed mechanism involves electrostatic interactions between the positively charged guanidine and the negatively charged bacterial cell surfaces, disrupting membrane integrity and leading to cell lysis . This mechanism is characteristic of cationic amphiphilic drugs (CADs), which alter phospholipid storage in bacterial membranes.

Antidiabetic Effects

Another area of interest is the antidiabetic potential of this compound. Research indicates that similar guanidine derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models . The specific mechanisms may involve modulation of glucose uptake in peripheral tissues and inhibition of gluconeogenesis in the liver.

Inhibition of Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1)

Recent studies have identified this compound as a selective inhibitor of hDDAH-1, an enzyme involved in nitric oxide metabolism. The compound demonstrated a Ki value of 18 μM, indicating potent inhibition . This selectivity is attributed to its unique binding mode, which may offer therapeutic advantages in conditions associated with dysregulated nitric oxide levels.

Study on Antimicrobial Activity

A comprehensive study evaluated the antibacterial properties of various guanidine derivatives, including this compound. The findings indicated that this compound was particularly effective against clinically relevant pathogens with no observed hemolytic activity at concentrations up to 50 µg/mL .

Pharmacological Applications

The pharmacological versatility of this compound extends beyond antimicrobial effects. It has been explored as a potential therapeutic agent for conditions such as diabetes and cardiovascular diseases due to its ability to modulate nitric oxide levels through hDDAH-1 inhibition .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-1-(diaminomethylidene)guanidine, and how can purity challenges be addressed?

- Methodological Answer : The compound can be synthesized via condensation of 4-aminobenzonitrile with aminoguanidine under acidic or basic conditions. Key challenges include controlling side reactions (e.g., over-alkylation) and isolating the product from unreacted intermediates. Purity can be improved using column chromatography with polar stationary phases (e.g., silica gel) and eluents like methanol/ethyl acetate mixtures. Post-synthesis, HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How should researchers characterize the structural and electronic properties of this guanidine derivative?

- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

- FT-IR : Identify N-H stretches (3100–3300 cm⁻¹) and guanidine C=N vibrations (~1650 cm⁻¹).

- NMR : Use H and C NMR to confirm aromatic proton environments (δ 6.5–7.5 ppm) and guanidine carbon signals (δ 150–160 ppm).

- X-ray diffraction : Resolve tautomeric forms (e.g., amine vs. imine configurations) and hydrogen-bonding networks .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its polar nature, liquid-liquid extraction (e.g., dichloromethane/water) is less effective. Instead, use recrystallization from ethanol/water (1:3 v/v) at 4°C to exploit solubility differences. Monitor yield vs. purity trade-offs via TLC (Rf ≈ 0.4 in 10% methanol/dichloromethane) .

Advanced Research Questions

Q. How can computational methods resolve tautomeric equilibria in this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311++G** level) predict the relative stability of tautomers. Compare computed vibrational spectra with experimental IR data to validate the dominant tautomer. For crystallographic validation, perform Hirshfeld surface analysis to map intermolecular interactions stabilizing specific tautomeric forms .

Q. What experimental controls are critical when evaluating this compound’s biological activity (e.g., antimicrobial or antiglycation effects)?

- Methodological Answer :

- Positive controls : Use established agents (e.g., aminoguanidine for antiglycation assays).

- Negative controls : Include solvent-only groups to rule out vehicle effects.

- Dose-response curves : Test concentrations from 1 µM to 1 mM to identify IC₅₀ values.

- Cytotoxicity assays : Pair bioactivity studies with MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Q. How can researchers elucidate the reaction mechanism of this compound in catalytic or synthetic applications?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., with TEMPO for radical intermediates). For acid/base-mediated reactions, monitor pH-dependent rate changes and employ Hammett plots to correlate substituent effects with reactivity. Computational reaction path searches (e.g., using the AFIR method) can identify transition states and intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray results) for this compound?

- Methodological Answer :

- Dynamic effects : Variable-temperature NMR can detect tautomerization or conformational exchange broadening signals.

- Crystallographic disorder : Refine X-ray data with multiple occupancy models.

- Cross-validation : Compare DFT-predicted chemical shifts (via GIAO method) with experimental NMR data .

Q. How can molecular docking studies guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize derivatives with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.